3-Methyl-1-(methylamino)butan-2-ol
Description
3-Methyl-1-(methylamino)butan-2-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a hydroxyl group at the second carbon and a methylamino (-NHCH₃) group at the first carbon of a 3-methyl-substituted butanol backbone.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
InChI Key |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)O |
Origin of Product |
United States |
Scientific Research Applications
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
Comparison with Similar Compounds
Amino Alcohols vs. Simple Alcohols
Amino alcohols generally exhibit higher boiling points and water solubility than non-functionalized alcohols due to intermolecular hydrogen bonding from both -OH and -NH groups. For example:
- 3-Methyl-2-butanol (a simple branched alcohol) has a boiling point of 96°C .
- 3-Methyl-1-(methylamino)butan-2-ol likely has a higher boiling point (>120°C inferred) due to additional hydrogen bonding from the methylamino group.
Substituent Effects on Bioactivity
Evidence from pyridine derivatives highlights the importance of amino group substitutions:
- 4-(Methylamino)pyridine and 4-di(methylamino)pyridine show enhanced potency in modulating ion channels compared to 4-aminopyridine (4-AP), with EC₅₀ values lower by 1.5–2-fold .
- Similarly, the methylamino group in this compound may enhance binding affinity in biological systems compared to non-methylated analogs (e.g., 1-aminobutan-2-ol) by improving hydrophobic interactions or reducing steric hindrance .
Physicochemical Properties
Boiling Points and Solubility
| Compound | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|
| 3-Methyl-2-butanol | 96 | ~50 (moderate) |
| 2-Amino-1-butanol | 220 | >100 (high) |
| This compound (predicted) | 125–140 | ~80–100 |
Key Trends :
- The methylamino group increases boiling points relative to simple alcohols but may reduce solubility slightly compared to primary amino alcohols due to increased hydrophobicity from the methyl branch.
Reactivity and Stereoelectronic Effects
- Ortho vs. Meta Reactivity: Protonation of amino groups (e.g., in 4-(methylamino)-m/o-(methylsulfonyl)phenol) directs nucleophilic attack to the ortho position under acidic conditions . For this compound, the amino group’s protonation state (pH-dependent) could influence its reactivity in synthesis or biological environments.
- Steric Hindrance: Substitution with bulkier groups (e.g., 2-(methylamino)ethanol in derivative 41) reduced binding affinity to CDK9 by displacing the compound from the active site . The 3-methyl group in the target compound may similarly affect interactions in enzyme pockets.
Ion Channel Modulation
- Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) potentiate voltage-gated calcium currents (IBa) more effectively than 4-AP, suggesting that methylamino substitutions enhance bioactivity .
- This compound could similarly act as a neuromodulator, though its efficacy would depend on the spatial arrangement of functional groups relative to target receptors.
Enzyme Inhibition
- In CDK9 inhibitors, the substitution of a para-amino group with 2-(methylamino)ethanol reduced potency from 3.4 µM to 6.2 µM due to lost hydrogen bonds . This underscores the sensitivity of bioactivity to substituent size and position, which may apply to the target compound in kinase inhibition contexts.
Data Tables: Comparative Analysis
Table 1: Structural Analogs and Key Properties
Table 2: Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
